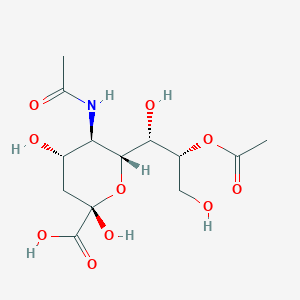

8-O-Acetyl-N-acetylneuraminic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-O-Acetyl-N-acetylneuraminic acid, commonly known as Neu5Ac8Ac, is a sialic acid derivative that plays a crucial role in various biological processes. It is a member of the family of N-acetylneuraminic acids, which are a group of acidic sugars that are found on the surface of many cells and play a crucial role in cell recognition, adhesion, and signaling. Neu5Ac8Ac is a modified form of N-acetylneuraminic acid, which is synthesized by acetylation of the 8-hydroxy group of the sialic acid residue. This modification alters the physical and chemical properties of the molecule and influences its biological functions.

Mécanisme D'action

The mechanism of action of Neu5Ac8Ac is complex and involves its interaction with various receptors and proteins on the cell surface. It has been found to bind to specific receptors, such as siglecs (sialic acid-binding immunoglobulin-like lectins), and modulate their signaling pathways. Neu5Ac8Ac has also been shown to regulate the activity of various enzymes, such as neuraminidases and sialyltransferases, which are involved in the biosynthesis and degradation of sialic acids.

Effets Biochimiques Et Physiologiques

Neu5Ac8Ac has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to modulate cell adhesion, migration, and invasion, and regulate immune response and inflammation. Neu5Ac8Ac has also been shown to play a crucial role in cancer metastasis, where it promotes cell adhesion and invasion, and protects cancer cells from immune surveillance. In addition, Neu5Ac8Ac has been found to be involved in viral infections, where it acts as a receptor for various viruses, such as influenza and HIV.

Avantages Et Limitations Des Expériences En Laboratoire

Neu5Ac8Ac has several advantages and limitations for lab experiments. Its chemical and enzymatic synthesis methods are well-established, and it is commercially available in pure form. Neu5Ac8Ac is also stable under normal laboratory conditions and can be easily incorporated into various assays and experiments. However, the use of Neu5Ac8Ac in lab experiments requires careful consideration of its potential effects on the biological system under study, as it can modulate various cellular processes and signaling pathways.

Orientations Futures

There are several future directions for the study of Neu5Ac8Ac. One area of research is the development of novel drugs and therapeutics that target sialic acid metabolism and signaling pathways. Another area of research is the use of Neu5Ac8Ac as a biomarker for disease diagnosis and prognosis. Additionally, the study of Neu5Ac8Ac can provide insights into the mechanisms of cell recognition, adhesion, and signaling, and contribute to our understanding of various physiological and pathological processes.

Méthodes De Synthèse

Neu5Ac8Ac can be synthesized by chemical or enzymatic methods. The chemical synthesis involves the acetylation of N-acetylneuraminic acid at the 8-hydroxy group using acetic anhydride or acetyl chloride. The enzymatic synthesis involves the use of a sialyltransferase enzyme that transfers an acetyl group from acetyl-CoA to the 8-hydroxy group of N-acetylneuraminic acid.

Applications De Recherche Scientifique

Neu5Ac8Ac has been extensively studied for its biological functions and potential applications in various fields. It has been found to play a crucial role in cell recognition, adhesion, and signaling, and is involved in various physiological and pathological processes, including immune response, inflammation, cancer metastasis, and viral infections. Neu5Ac8Ac has also been studied for its potential applications in drug development, diagnostics, and biotechnology.

Propriétés

Numéro CAS |

18529-64-1 |

|---|---|

Nom du produit |

8-O-Acetyl-N-acetylneuraminic acid |

Formule moléculaire |

C13H21NO10 |

Poids moléculaire |

351.31 g/mol |

Nom IUPAC |

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-acetyloxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(19)8(4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |

Clé InChI |

PPOPOQUIFLBQOB-GRRZBWEESA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)OC(=O)C)O)(C(=O)O)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |

Synonymes |

8-ANANA 8-O-acetyl-N-acetylneuraminic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)